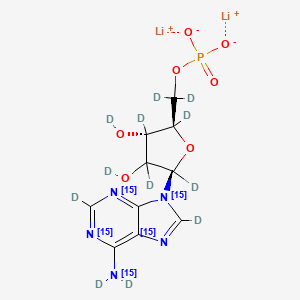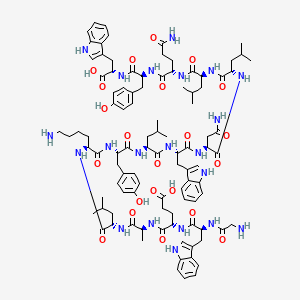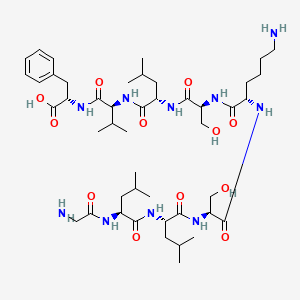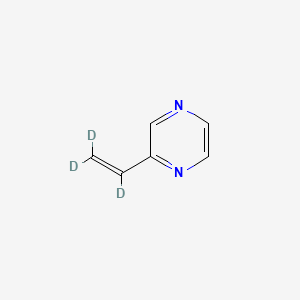![molecular formula C6H5N3O B12363562 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its unique structure, which combines a pyrrole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrimidines with various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting purine nucleoside phosphorylase.
Medicine: Research indicates its potential as an immunosuppressive agent, making it a candidate for treating autoimmune diseases.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a purine nucleoside phosphorylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of nucleosides and thereby modulating immune responses. This inhibition can lead to selective cytotoxicity towards certain cell types, such as T-cells, which is beneficial in immunosuppressive therapies .
Comparison with Similar Compounds
Similar Compounds
7-Deazahypoxanthine: Another pyrrolopyrimidine derivative with similar structural features.
4-Hydroxypyrrolo[2,3-d]pyrimidine: Known for its use as a biochemical reagent.
5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: A fluorinated analogue with potential antitumor activity.
Uniqueness
3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific inhibitory activity against purine nucleoside phosphorylase, making it a valuable compound in immunosuppressive research. Its unique structure also allows for diverse chemical modifications, enhancing its utility in various synthetic applications .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-4H,(H,8,9,10) |
InChI Key |
NQUJOIYCWHUBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


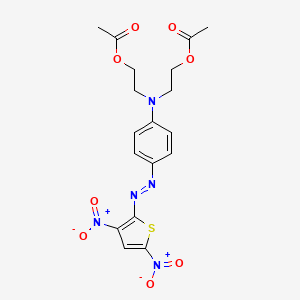



![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)



